

Physicochemical properties of Methyl isodrimeninol for drug development

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Compound of Interest		
Compound Name:	Methyl isodrimeninol	
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Methyl Isodrimeninol: A Physicochemical Deep Dive for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isodrimeninol, a drimane-type sesquiterpenoid, has emerged as a molecule of interest in the field of drug discovery.[1][2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[1][2] Recent studies have highlighted the anti-inflammatory potential of isodrimeninol, a closely related compound, which has been shown to modulate inflammatory pathways.[3][4] Specifically, isodrimeninol has been observed to reduce the expression of proinflammatory cytokines such as Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6) in cellular models of inflammation.[3][4] This activity is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Given this promising biological activity, a thorough understanding of the physicochemical properties of **Methyl isodrimeninol** is paramount for its successful development as a therapeutic agent.

This technical guide provides a comprehensive overview of the essential physicochemical properties of **Methyl isodrimeninol** relevant to drug development. Due to the limited availability of experimentally determined data in public literature, this document outlines the critical experimental protocols required to characterize this molecule fully. The presented data



tables are formatted to serve as templates for recording experimental findings, thereby guiding researchers in their investigation of **Methyl isodrimeninol** as a potential drug candidate.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence formulation development, delivery, and ultimately, therapeutic efficacy.

Identity and Structure

It is essential to confirm the identity and structure of **Methyl isodrimeninol** before proceeding with any experimental work.

Property	Value	Source
IUPAC Name	(1R,5aS,9aS,9bR)-1,3,5,5a,6,7 ,8,9,9a,9b-Decahydro-1- methoxy-6,6,9a- trimethylnaphtho[1,2-c]furan	ECHEMI
CAS Number	442851-27-6	[1]
Molecular Formula	C16H26O2	[1]
Molecular Weight	250.38 g/mol	[5]
Structure	(Image of the chemical structure of Methyl isodrimeninol should be included here)	

Physicochemical Data (Template for Experimental Determination)

The following table summarizes the key physicochemical parameters that need to be experimentally determined for **Methyl isodrimeninol**.



Parameter	Experimental Value	Method Summary	Importance in Drug Development
Melting Point (°C)	Capillary Melting Point	Purity assessment and solid-state characterization.	
Boiling Point (°C)	Ebulliometry (if applicable)	Relevant for purification and processing.	
рКа	Potentiometric titration, UV- spectrophotometry, or Capillary Electrophoresis	Predicts the ionization state at different physiological pHs, impacting solubility and permeability.	
Aqueous Solubility (mg/mL)	Shake-flask method, Potentiometric titration	Crucial for absorption and formulation development.	
Solubility in Organic Solvents	Important for extraction, purification, and formulation. Qualitatively reported as soluble in Chloroform and Dichloromethane.[5]		
LogP (Octanol/Water)	Shake-flask method, HPLC	Measures lipophilicity, which influences membrane permeability and protein binding.	
LogD (at pH 7.4)	Shake-flask method with buffered aqueous phase	Represents the effective lipophilicity at physiological pH.	



Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Methyl isodrimeninol** in an aqueous medium.

Methodology:

- An excess amount of solid Methyl isodrimeninol is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clear container.
- The suspension is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- The concentration of **Methyl isodrimeninol** in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- The experiment should be performed in triplicate to ensure accuracy.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of **Methyl isodrimeninol**.

Methodology:

 A solution of Methyl isodrimeninol of known concentration is prepared in either n-octanol or water.



- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed container with the **Methyl isodrimeninol** solution.
- The mixture is agitated vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of Methyl isodrimeninol in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Chemical Stability Assay

Objective: To assess the stability of **Methyl isodrimeninol** under various conditions relevant to storage and physiological environments.

Methodology:

- Stock solutions of **Methyl isodrimeninol** are prepared in a suitable solvent (e.g., DMSO).
- Aliquots of the stock solution are diluted into different aqueous buffer solutions covering a range of pH values (e.g., pH 2, 7.4, and 9).
- The solutions are incubated at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
- At each time point, a sample is taken and the reaction is quenched (e.g., by dilution with a cold organic solvent).
- The remaining concentration of **Methyl isodrimeninol** is quantified by a stability-indicating HPLC method.
- The percentage of compound remaining at each time point is calculated relative to the initial concentration (t=0).



In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To evaluate the passive permeability of **Methyl isodrimeninol** across an artificial membrane, as a predictor of in vivo absorption.

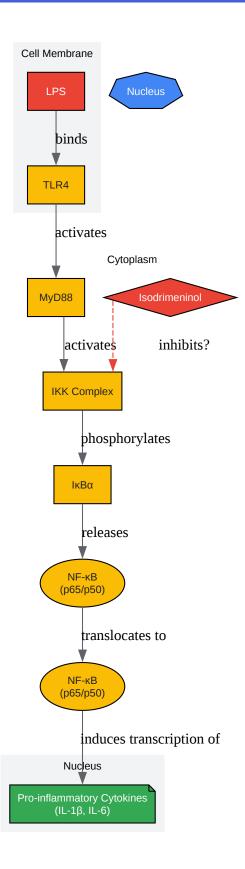
Methodology:

- A donor plate containing a solution of Methyl isodrimeninol in a suitable buffer (e.g., PBS pH 7.4) is prepared.
- An acceptor plate is filled with a buffer solution, which may contain a solubilizing agent to create sink conditions.
- A filter plate with a hydrophobic filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
- The filter plate is placed on top of the acceptor plate, and the donor solution is added to the top of the filter.
- The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
- After incubation, the concentrations of Methyl isodrimeninol in the donor and acceptor wells are determined by HPLC-UV/MS.
- The effective permeability (Pe) is calculated from the concentration data.

Visualization of Key Pathways and Workflows Proposed Anti-Inflammatory Signaling Pathway of Isodrimeninol

Recent research suggests that isodrimeninol, a related compound, exerts its anti-inflammatory effects by modulating the NF-kB signaling pathway. The following diagram illustrates this proposed mechanism.





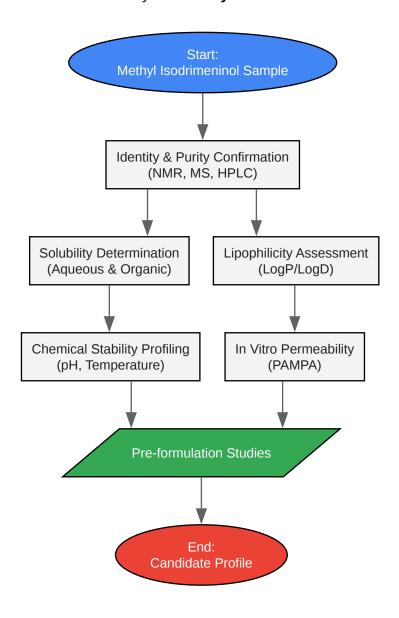
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Caption: Proposed mechanism of anti-inflammatory action of Isodrimeninol via inhibition of the NF-κB pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like **Methyl isodrimeninol**.



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